molecular formula C7H14Cl2N4O B2780760 (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride CAS No. 2137620-33-6

(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

Cat. No. B2780760
CAS RN: 2137620-33-6
M. Wt: 241.12
InChI Key: SOHXHZHTAAJIOP-KXSOTYCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MTX and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

MTX exerts its antitumor activity by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA. By inhibiting DHFR, MTX prevents the synthesis of DNA and ultimately leads to the death of cancer cells. In addition, MTX has also been found to exhibit antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
MTX has been found to exhibit various biochemical and physiological effects, including the inhibition of DHFR and the synthesis of ergosterol. In addition, MTX has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using MTX in lab experiments is its ability to selectively target cancer cells and inhibit their growth and proliferation. In addition, MTX has also been found to exhibit antifungal activity, which makes it a potential candidate for the development of new antifungal drugs.
One limitation of using MTX in lab experiments is its potential toxicity to normal cells. In addition, the development of drug resistance is also a potential limitation.

Future Directions

There are several future directions for the study of MTX. One direction is the development of new analogs of MTX that exhibit improved antitumor and antifungal activity. Another direction is the study of the potential use of MTX in combination with other anticancer drugs to enhance its efficacy. Finally, the study of the mechanism of action of MTX and its potential side effects on normal cells is also an important future direction.

Synthesis Methods

The synthesis of MTX involves the reaction of 3-aminopropanol with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, followed by the protection of the resulting amine with an oxolane ring. The final step involves the dihydrochloride salt formation of the protected amine.

Scientific Research Applications

MTX has been studied for its potential use in scientific research, particularly in the field of cancer treatment. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, MTX has also been studied for its potential use as an antifungal agent.

properties

IUPAC Name

(2R,3S)-2-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXHZHTAAJIOP-KXSOTYCDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=N1)C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=N1)[C@H]2[C@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

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